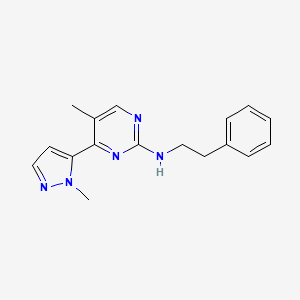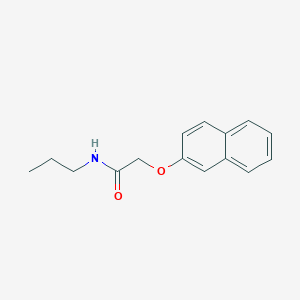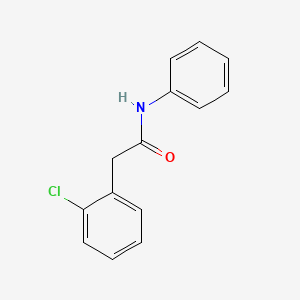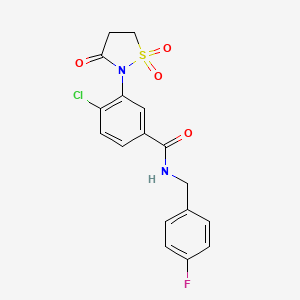
1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains an imidazolidine ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound has shown promising results in scientific research, particularly in the fields of medicine and material science.
Wirkmechanismus
The mechanism of action of 1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine is not fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
Studies have shown that 1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine can reduce inflammation and pain in animal models. This compound has also been shown to have a low toxicity profile, making it a potentially safe compound for use in medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine in laboratory experiments is its high purity and good yield. This compound is also relatively easy to synthesize using commonly available reagents. However, one of the limitations of using this compound is its limited solubility in some solvents, which may affect its performance in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine. One potential direction is to further investigate its anti-inflammatory and analgesic properties, particularly in human models. Another potential direction is to explore its potential applications in other fields, such as organic electronics and catalysis. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine can be achieved through various methods. One of the commonly used methods is the reaction of 1,2-diamine with 1-naphthaldehyde and 4-methylbenzaldehyde in the presence of a catalyst. This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine has shown potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its anti-inflammatory and analgesic properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
In the field of material science, 1,3-bis(4-methylphenyl)-2-(1-naphthyl)imidazolidine has been studied for its potential applications in organic electronics. This compound has shown promising results as a hole-transporting material in organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
1,3-bis(4-methylphenyl)-2-naphthalen-1-ylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2/c1-20-10-14-23(15-11-20)28-18-19-29(24-16-12-21(2)13-17-24)27(28)26-9-5-7-22-6-3-4-8-25(22)26/h3-17,27H,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKNANPVZJTSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(C2C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-5-(hydroxymethyl)-2-methyl-3-pyridinol bis(trifluoroacetate) (salt)](/img/structure/B5067691.png)
![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-4-chlorobenzamide](/img/structure/B5067701.png)
![N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)
![N-cyclopentyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5067711.png)
![1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5067726.png)
![ethyl 1-[(3-chlorophenyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5067733.png)
![3-phenyl-5-(tetrahydro-2H-pyran-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5067735.png)


![(3S*)-1-isobutyl-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methyl-2-piperazinone](/img/structure/B5067749.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5067754.png)


